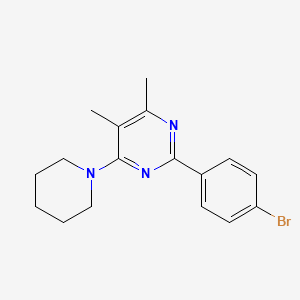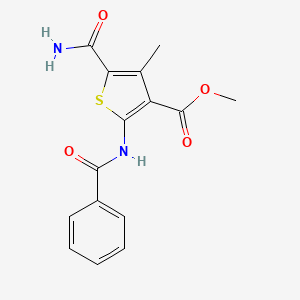![molecular formula C13H14N2O4S B5761816 N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide, also known as N-(4-aminosulfonylphenyl)-2-methyl-3-furancarboxamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and is commonly referred to as a sulfonamide-furan hybrid.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a crucial role in promoting tumor growth and survival. By inhibiting CAIX, N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide effectively suppresses tumor growth and induces cancer cell death.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound effectively reduces inflammation and pain, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide has also been found to exhibit anti-angiogenic properties, which further contributes to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying various inflammatory conditions. Additionally, its anti-cancer properties make it a valuable compound for investigating potential cancer therapies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research of N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide. One promising avenue is the development of novel derivatives of this compound that exhibit improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide and to investigate its potential therapeutic applications in other disease contexts. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide involves the reaction of 4-aminobenzenesulfonamide with 2-methyl-3-furoic acid chloride. The reaction is carried out in the presence of a suitable base such as triethylamine or pyridine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has also been found to possess anti-cancer properties, specifically against breast cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-12(6-7-19-9)13(16)15-8-10-2-4-11(5-3-10)20(14,17)18/h2-7H,8H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIYUDSQOQASSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(4-sulfamoylphenyl)methyl]furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)





![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)
![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-methoxy-benzamide](/img/structure/B5761800.png)

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
